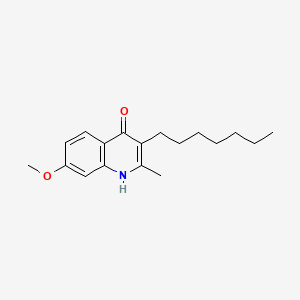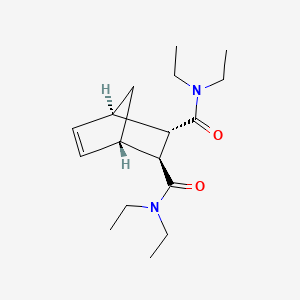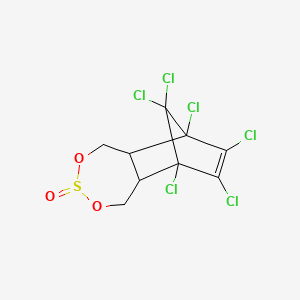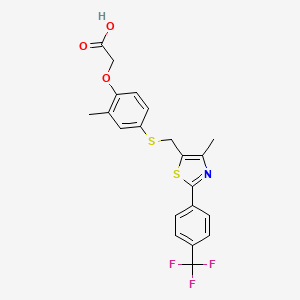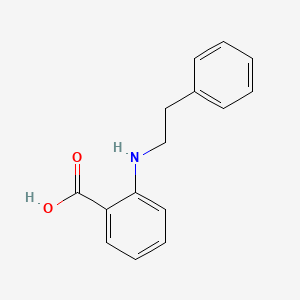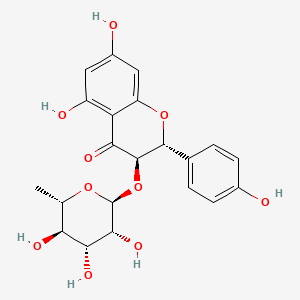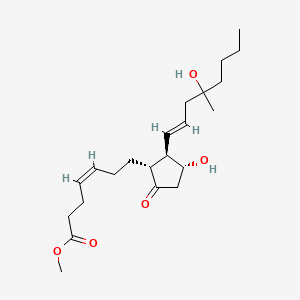
Entasobulin
Vue d'ensemble
Description
Entasobulin est un médicament à petite molécule connu pour son activité anticancéreuse potentielle. Il agit principalement comme un inhibiteur de la polymérisation de la β-tubuline et de la topoisomérase II. Ce composé a montré des activités antiprolifératives in vitro substantielles contre diverses lignées de cellules cancéreuses, y compris celles présentant des phénotypes de résistance aux médicaments multiples .
Applications De Recherche Scientifique
Entasobulin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study β-tubulin polymerization and topoisomerase II inhibition.
Biology: Investigated for its effects on cell cycle regulation and apoptosis in cancer cells.
Medicine: Explored as a potential therapeutic agent for treating various cancers, including lymphoma and solid tumors.
Industry: Utilized in the development of new anticancer drugs and as a reference compound in drug discovery
Mécanisme D'action
Entasobulin, also known as ZEN-012 or AEZS-112, is a small molecule with several mechanisms of action, primarily used for the treatment of cancers .
Target of Action
This compound primarily targets Topoisomerase II (Top II) and Tubulin . Topoisomerase II is an enzyme that controls the overwinding or underwinding of DNA, while Tubulin is a protein that is the main constituent of microtubules in cells .
Mode of Action
This compound interacts with its targets by inhibiting their functions. It causes DNA fragmentation via the inhibition of Topoisomerase II and prevents the polymerization of Tubulin . These interactions lead to the disruption of normal cellular processes, contributing to its antineoplastic activity .
Biochemical Pathways
It is known that the inhibition of topoisomerase ii and tubulin can disrupt dna replication and cell division, respectively . This disruption can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the induction of cell death in cancer cells. By inhibiting Topoisomerase II and Tubulin, this compound disrupts critical cellular processes such as DNA replication and cell division . This disruption can lead to apoptosis, or programmed cell death, in cancer cells .
Analyse Biochimique
Biochemical Properties
Entasobulin interacts with key biomolecules such as Topoisomerase II (Top II) and Tubulin . It acts as an inhibitor for both these proteins, disrupting their normal function . The inhibition of Top II and Tubulin leads to the prevention of DNA replication and cell division, respectively, thereby exerting its anti-cancer effects .
Cellular Effects
This compound has significant effects on various types of cells, particularly cancer cells . It influences cell function by disrupting cell signaling pathways and cellular metabolism. By inhibiting Top II and Tubulin, this compound interferes with DNA replication and cell division, leading to cell death . This results in the reduction of tumor growth and potentially the shrinkage of existing tumors .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of β-tubulin polymerization and DNA fragmentation via inhibition of topoisomerase II . These actions disrupt the normal cell cycle, leading to cell death and exerting its antineoplastic activity .
Temporal Effects in Laboratory Settings
Its anti-proliferative activities against cancer cell lines have been observed
Metabolic Pathways
As it inhibits Top II and Tubulin, it likely impacts the pathways these proteins are involved in
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Entasobulin est synthétisé par une série de réactions chimiques impliquant l'indolizine-glyoxylamide comme structure de base. La synthèse implique généralement les étapes suivantes :
- Formation du cycle indolizine.
- Introduction du groupe glyoxylamide.
- Chloration pour introduire l'atome de chlore à la position souhaitée.
- Purification finale pour atteindre le niveau de pureté souhaité .
Méthodes de production industrielle : La production industrielle d'this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique :
- Synthèse en vrac de l'intermédiaire indolizine-glyoxylamide.
- Chloration et purification à grande échelle.
- Contrôle qualité pour garantir que le composé répond aux normes de pureté requises .
Analyse Des Réactions Chimiques
Types de réactions : Entasobulin subit plusieurs types de réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de la molécule.
Substitution : Les réactions de substitution peuvent introduire différents substituants dans la molécule, modifiant ainsi ses propriétés.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Divers agents halogénants et nucléophiles sont utilisés pour les réactions de substitution.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés d'this compound avec des groupes fonctionnels modifiés, qui peuvent présenter des activités biologiques différentes .
4. Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier la polymérisation de la β-tubuline et l'inhibition de la topoisomérase II.
Biologie : Enquête sur ses effets sur la régulation du cycle cellulaire et l'apoptose dans les cellules cancéreuses.
Médecine : Exploré comme agent thérapeutique potentiel pour le traitement de divers cancers, y compris les lymphomes et les tumeurs solides.
Industrie : Utilisé dans le développement de nouveaux médicaments anticancéreux et comme composé de référence dans la découverte de médicaments
5. Mécanisme d'action
This compound exerce ses effets par le biais de plusieurs mécanismes :
Inhibition de la polymérisation de la β-tubuline : this compound se lie à la β-tubuline, empêchant sa polymérisation et perturbant la formation des microtubules.
Inhibition de la topoisomérase II : this compound inhibe la topoisomérase II, une enzyme impliquée dans la réplication et la réparation de l'ADN.
Cibles et voies moléculaires :
β-Tubuline : Un composant clé du réseau de microtubules.
Topoisomérase II : Une enzyme essentielle à la réplication et à la réparation de l'ADN.
Comparaison Avec Des Composés Similaires
Entasobulin est unique en raison de son double mécanisme d'action, ciblant à la fois la β-tubuline et la topoisomérase II. Les composés similaires incluent :
Vinblastine : Inhibe la formation des microtubules et est utilisé pour traiter certains cancers.
Paclitaxel : Un produit naturel qui stabilise les microtubules et a une activité antitumorale.
Crolibulin : Un inhibiteur de la polymérisation de la tubuline à petite molécule avec une activité anticancéreuse potentielle.
Ces composés partagent des mécanismes similaires mais diffèrent dans leurs cibles et effets spécifiques, faisant d'this compound un composé unique et précieux dans la recherche et la thérapie du cancer .
Propriétés
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]indol-3-yl]-2-oxo-N-quinolin-6-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18ClN3O2/c27-19-9-7-17(8-10-19)15-30-16-22(21-5-1-2-6-24(21)30)25(31)26(32)29-20-11-12-23-18(14-20)4-3-13-28-23/h1-14,16H,15H2,(H,29,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIUXAHLYIPHOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)C(=O)C(=O)NC4=CC5=C(C=C4)N=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501921-61-5 | |
| Record name | Entasobulin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501921615 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[1-(4-Chloro-benzyl)1H-indol-3-yl]-2-oxo-N-quinolin-6-yl-acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ENTASOBULIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TB77GU6BFO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


